molecular formula C19H15ClF2N2O3S2 B10975628 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

Cat. No.: B10975628
M. Wt: 456.9 g/mol
InChI Key: AKRBEKMFACUVJS-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a combination of benzothiophene rings, a chlorinated benzene ring, and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE include other benzothiophene derivatives and organochlorine compounds. Examples include:

    Benzothiophene: A simpler structure without the additional functional groups.

    Chlorobenzene: Contains a chlorinated benzene ring but lacks the benzothiophene core.

    Difluoromethoxybenzene: Contains the difluoromethoxy group but lacks the benzothiophene core.

Uniqueness

The uniqueness of N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C19H15ClF2N2O3S2

Molecular Weight

456.9 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H15ClF2N2O3S2/c20-14-13-9(27-19(21)22)5-3-7-11(13)28-15(14)17(26)24-18-12(16(23)25)8-4-1-2-6-10(8)29-18/h3,5,7,19H,1-2,4,6H2,(H2,23,25)(H,24,26)

InChI Key

AKRBEKMFACUVJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=C(C=CC=C4S3)OC(F)F)Cl)C(=O)N

Origin of Product

United States

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